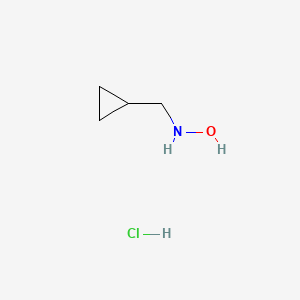

Cyclopropylmethylhydroxylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropylmethylhydroxylamine hydrochloride is a compound related to various cyclopropylamine derivatives and hydroxylamine compounds that have been synthesized and studied for their potential pharmacological activities and as precursors for the synthesis of N-heterocycles. These compounds are of interest due to their unique molecular structures and the chemical reactivity associated with the cyclopropyl group.

Synthesis Analysis

The synthesis of cyclopropylamine derivatives, such as the (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides, involves assessing the importance of conformational isomerism with respect to biological actions of dopamine . Additionally, O-Cyclopropyl hydroxylamines have been synthesized through a novel and scalable route, proving to be practical precursors for the synthesis of N-heterocycles . Moreover, an efficient synthesis of tetrahydro-1,3-oxazepines has been developed through the regioselective intramolecular amination of cyclopropylmethyl cation .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds has been extensively studied. For instance, the molecular structure of cyclopropyl chloride has been determined using rotational microwave spectra, providing detailed bond distances and angles, which are crucial for understanding the reactivity and properties of related cyclopropylmethylhydroxylamine hydrochloride .

Chemical Reactions Analysis

Cyclopropylmethylhydroxylamine hydrochloride and related compounds exhibit interesting chemical reactivity. For example, rearrangements and cyclizations involving cyclopropylmethyl cation lead to the formation of various products, including tetrahydro-1,3-oxazepines . Additionally, reactions of 1,1-diacetylcyclopropane with hydroxylamine derivatives result in ring-opening reactions, providing a novel synthesis route for heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylmethylhydroxylamine hydrochloride can be inferred from related compounds. The conformational analogues of dopamine, despite lacking dopaminergic activity, exhibited weak alpha-adrenergic agonist properties and cardiostimulatory effects . The stability and reactivity of O-Cyclopropyl hydroxylamines as precursors for N-heterocycles highlight the bench-stability and practicality of these compounds . Furthermore, the detailed molecular structure of cyclopropyl chloride provides insights into the physical properties of cyclopropylmethylhydroxylamine hydrochloride, such as bond lengths and angles that may influence its chemical behavior .

Aplicaciones Científicas De Investigación

1. Synthetic Utility in Organic Chemistry

Ring-Opening and Functionalization

Cyclopropyl derivatives have been utilized in ring-opening reactions to introduce functional groups. For example, donor-acceptor cyclopropanes react with iodobenzene dichloride to afford ring-opened products bearing chlorine atoms, showcasing the versatility of cyclopropane moieties in synthesis (Garve, Barkawitz, Jones, & Werz, 2014).

Chiral Cyclopropane Synthesis

The synthesis of chiral cyclopropane units has been explored to restrict the conformation of biologically active compounds, aiming to improve activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Dihydroxylation of Alkenes

Cyclopropyl malonoyl peroxide has been shown to be an effective reagent for the dihydroxylation of alkenes, providing an example of cyclopropyl derivatives facilitating synthetic transformations (Griffith, Jones, Picon, Rawling, Kariuki, Campbell, & Tomkinson, 2010).

2. Applications in Medicinal Chemistry

Precursors for N-Heterocycles

O-Cyclopropyl hydroxylamines, accessible via a novel synthetic route, have been demonstrated to be practical precursors for the synthesis of N-heterocycles, highlighting the role of cyclopropyl derivatives in the development of pharmaceuticals (Lovato, Bhakta, Ng, & Kürti, 2020).

Peptide Synthesis Protection

The N-dicyclopropylmethyl residue has been introduced into amino acids as an amide bond protectant for peptide synthesis, illustrating the utility of cyclopropyl groups in biochemistry (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).

3. Novel Synthetic Methods

Copper-Catalyzed Aminoboration

Copper-catalyzed aminoboration of 1-methylenecyclopropanes with diboron and hydroxylamines has developed a concise access to (borylmethyl)cyclopropylamines, which are valuable intermediates in organic synthesis and potential antidepressants (Sakae, Matsuda, Hirano, Satoh, & Miura, 2014).

Ring-Opening Hydroamination

A copper-catalyzed ring-opening hydroamination of methylenecyclopropanes has been developed, demonstrating the versatility of cyclopropyl derivatives in synthesizing homoallylamines (Nishikawa, Sakae, Miki, Hirano, & Miura, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

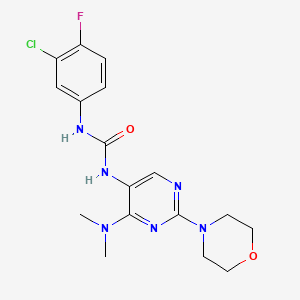

IUPAC Name |

N-(cyclopropylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-5-3-4-1-2-4;/h4-6H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUGGOZTNXDBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylmethylhydroxylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)